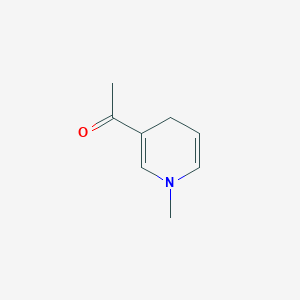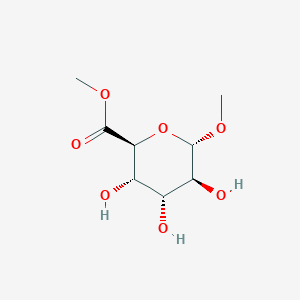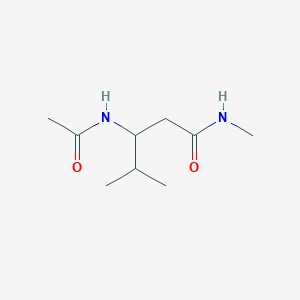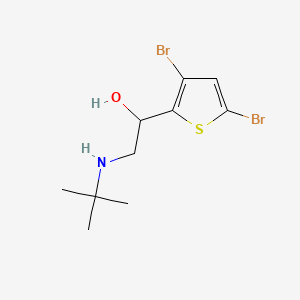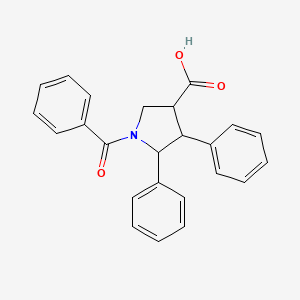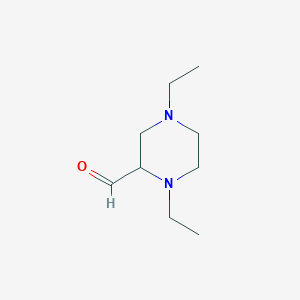
1,4-Diethylpiperazine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethylpiperazine-2-carbaldehyde is an organic compound with the molecular formula C9H18N2O It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms and an aldehyde group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethylpiperazine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 1,4-diethylpiperazine with a suitable aldehyde precursor under controlled conditions. For example, the reaction of 1,4-diethylpiperazine with formaldehyde in the presence of an acid catalyst can yield the desired compound. The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could involve the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Diethylpiperazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: 1,4-Diethylpiperazine-2-carboxylic acid.
Reduction: 1,4-Diethylpiperazine-2-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Diethylpiperazine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 1,4-Diethylpiperazine-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the piperazine ring can interact with biological membranes and other macromolecules, influencing their function and stability.
Comparison with Similar Compounds
1,4-Diethylpiperazine-2-carbaldehyde can be compared with other similar compounds, such as:
1,4-Dimethylpiperazine-2-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups.
1,4-Diethylpiperazine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Piperazinecarboxaldehyde: Lacks the ethyl groups, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Properties
CAS No. |
54969-28-7 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,4-diethylpiperazine-2-carbaldehyde |
InChI |
InChI=1S/C9H18N2O/c1-3-10-5-6-11(4-2)9(7-10)8-12/h8-9H,3-7H2,1-2H3 |
InChI Key |
CXEFEFLODGMEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C(C1)C=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)
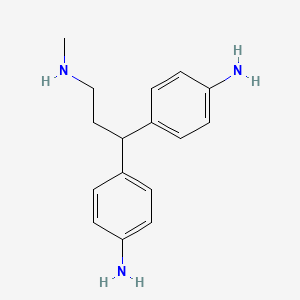
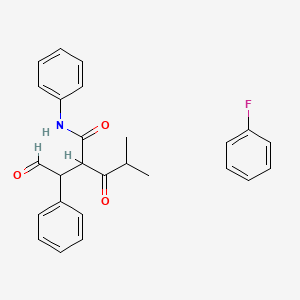

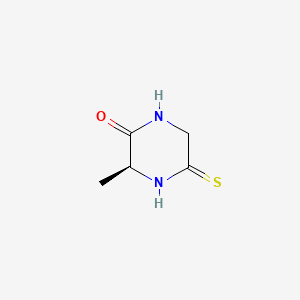
![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)
